LEI-106 is classified as a small molecule drug candidate. It is derived from research aimed at understanding and manipulating the endocannabinoid system to develop therapeutic agents for conditions such as pain, neurodegenerative diseases, and other disorders influenced by endocannabinoid signaling. The compound was developed through systematic screening of potential inhibitors of diacylglycerol lipase alpha, with subsequent optimization for efficacy and selectivity.
The synthesis process is optimized for scalability and reproducibility, enabling efficient production for both research and potential clinical applications.
LEI-106 possesses a complex molecular structure characterized by specific functional groups that confer its pharmacological properties. The molecular formula and weight are essential for understanding its behavior in biological systems:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its binding interactions with biological targets.
LEI-106 undergoes several key chemical reactions relevant to its mechanism of action:
Experimental data indicate that LEI-106 effectively alters the metabolic pathways involving endocannabinoids, leading to significant physiological effects.
The mechanism of action for LEI-106 primarily involves the inhibition of diacylglycerol lipase alpha. By blocking this enzyme, LEI-106 increases the availability of endocannabinoids such as 2-arachidonoylglycerol in the central nervous system.
Data from experimental studies support the efficacy of LEI-106 in enhancing endocannabinoid signaling pathways.
LEI-106 exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's behavior in biological systems and its suitability for therapeutic applications.
LEI-106 has several promising applications in scientific research:
LEI-106 (C₂₆H₂₇NO₆S; MW: 481.56 g/mol) is a crystalline small-molecule inhibitor targeting key enzymes in the endocannabinoid system. Its systematic name, n-[(3,4-dihydro-2,2-dimethyl-2h-1-benzopyran-6-yl)sulfonyl]-n-[(4-phenoxyphenyl)methyl]-glycine, reflects its hybrid benzopyran-phenoxyphenyl structure [6] [10]. As a dual sn-1 diacylglycerol lipase alpha (DAGLα) and α/β-hydrolase domain 6 (ABHD6) inhibitor, LEI-106 modulates 2-arachidonoylglycerol (2-AG) metabolism—a process critical for neurological and inflammatory pathways [2].
LEI-106 occupies a unique niche in enzymology and neuropharmacology by concurrently inhibiting two hydrolases:
Table 1: Biochemical Targets of LEI-106
Target Enzyme | Biological Role | Inhibition Parameter | Functional Consequence |
---|---|---|---|
DAGLα | 2-AG biosynthesis | IC₅₀ = 18 nM; Ki = 0.7 μM | Reduced 2-AG production |
ABHD6 | 2-AG hydrolysis | Ki = 0.8 μM | Prolonged 2-AG signaling |
Mechanistically, LEI-106 binds to the catalytic triad of DAGLα via sulfonamide-glycine motifs, while its benzopyran group sterically obstructs ABHD6’s active site [6]. This dual action creates a synergistic modulation of the 2-AG pathway distinct from single-target inhibitors like DO34 (DAGL-specific) or WWL70 (ABHD6-specific).
Ontologically, LEI-106 bridges three research domains:
The compound’s development emerged from structure-activity relationship (SAR) studies of benzopyran sulfonamides in the early 2010s. Key milestones include:
Table 2: Research Progression in LEI-106 Characterization
Phase | Timeframe | Key Advances | Scholarly Impact |
---|---|---|---|
Discovery | 2010–2015 | Initial synthesis; DAGLα inhibition proof-of-concept | Established benzopyran sulfonamide scaffold |
Mechanistic Expansion | 2016–2018 | ABHD6 inhibition discovery; membrane permeability studies | Redefined as dual-target modulator |
Contemporary Utility | 2019–present | CNS distribution mapping; metabolic stability profiling | Foundation for next-gen inhibitors |
Scholarly significance stems from LEI-106’s role in resolving long-standing controversies about 2-AG compartmentalization. Prior studies attributed specific physiological effects solely to DAGLα or ABHD6, but LEI-106 revealed crosstalk between these pathways in neuroinflammatory models [2] [10].
Despite extensive in vitro characterization, LEI-106 research exhibits critical gaps aligned with Nacke’s taxonomy of research deficiencies [3] [9]:
A. Methodological Gaps
B. Population Gaps
Table 3: Priority Knowledge Gaps in LEI-106 Research
Gap Category | Specific Deficiency | Research Consequence | Feasibility Barrier |
---|---|---|---|
Evidence Gap | Conflicting in vitro vs. cell-based potency | Unclear therapeutic window | Limited tissue penetration data |
Empirical Gap | No in vivo target engagement studies | Uncertain translational potential | Requires isotopic tracer development |
Theoretical Gap | Undefined structure-dynamics relationships | Suboptimal inhibitor design | Computational modeling resources |
C. Technical and Conceptual Problematics
These gaps necessitate:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7